二氢枞脂胺

描述

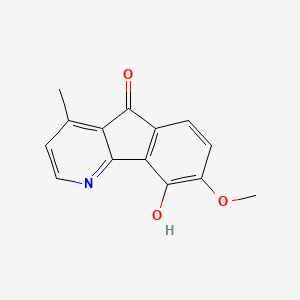

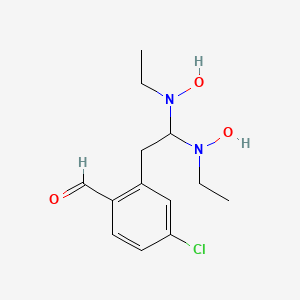

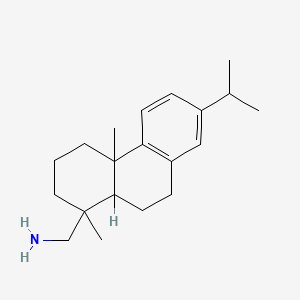

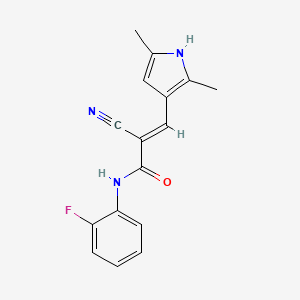

Dihydroabietylamine, also known as Dehydroabietylamine or Leelamine, is a primary amine with high molecular weight . It shows a strong antibiotic effect with a broad spectrum of activity against Staphylococcus p.a. (sic), Escherichia coli, Mycobacterium tuberculosis, and Candida albicans .

Synthesis Analysis

Several imidazole combining dehydroabietylamine derivatives including organic salts and amides were synthesized for potential antineoplastic activity . These compounds showed better antineoplastic activity and lower toxicity than dehydroabietylamine . Another study synthesized dehydroabietylamine-linked Schiff bases, which showed a propensity for gel formation in aqueous organic solvents .Molecular Structure Analysis

Leelamine (dehydroabietylamine) is a diterpene amine that has weak affinity for the cannabinoid receptors CB 1 and CB 2, as well as being an inhibitor of pyruvate dehydrogenase kinase .Chemical Reactions Analysis

Amines, such as Dihydroabietylamine, can react with acid chlorides to form amides . This reaction can be used to synthesize a given amide by identifying the amine, the acid chloride, or both .Physical And Chemical Properties Analysis

Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties allow or block the adhesion of biological compounds which is required to allow cell-spreading, migration, proliferation, and differentiation .科学研究应用

细胞毒活性

二氢枞脂胺及其衍生物在细胞毒活性方面显示出有希望的潜力,特别是对恶性细胞系。研究合成了各种衍生物,重点是修饰和衍生。这些化合物已表现出显着的体外细胞毒性,特别是对细胞系 MCF7,表明在癌症治疗中的潜在应用 (Wiemann、Fischer、Rohmer 和 Csuk,2018 年)。

对寄生虫的活性

涉及脱氢枞脂胺的研究已导致开发出对引起疾病的锥虫科生物(如利什曼原虫和克氏锥虫)具有显着活性的化合物。这些发现为治疗利什曼病和恰加斯病等疾病开辟了新途径,展示了脱氢枞脂胺衍生物在寄生虫学中的治疗潜力 (Pirttimaa 等人,2016 年)。

伤口愈合特性

脱氢枞脂胺已显示出显着的伤口愈合能力。这种作用归因于胶原蛋白沉积的增加以及皮肤组织的排列和成熟。此外,计算机模拟研究表明,脱氢枞脂胺抑制糖原合酶激酶 3-β,这是一种参与 Wnt 信号通路的蛋白质,这可以进一步解释其在伤口愈合中的有效性 (Paramesha 等人,2014 年)。

抗菌和驱虫效果

对脱氢枞脂胺药理性质的研究揭示了其在治疗细菌感染和作为驱虫剂方面的潜力。研究表明,对金黄色葡萄球菌和铜绿假单胞菌等细菌有显着的抑制作用,以及对后口线虫的剂量依赖性驱虫作用 (Aditya Rao 等人,2019 年)。

作用机制

Leelamine has been shown to be effective against certain cancer cells, independent from its activity on CB receptors or PDK1 . It accumulates inside the acidic lysosomes leading to disruption of intracellular cholesterol transport, autophagy, and endocytosis followed by cell death . The mode of action of the dehydroabietylamine molecule was hypothesized in silico by docking the molecule to glycogen synthase kinase3-β (GSK3-β) protein, an important regulatory enzyme whose inhibition promotes wound healing through β-catenin dependent Wnt signaling pathway .

安全和危害

Dihydroabietylamine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

未来方向

Dehydroabietylamine-linked Schiff bases have been synthesized and deployed in metal ion sensing in a sol–gel medium . The compounds have a propensity for gel formation in aqueous organic solvents and all three Schiff bases exhibit gelation in 1,4-dioxane-H2O . This research explores the role of dehydroabietylamine in wound healing activity .

属性

IUPAC Name |

(1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31N/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVXZOOGOGPDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H31N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859648 | |

| Record name | Abieta-8,11,13-trien-18-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dihydroabietylamine | |

CAS RN |

24978-68-5 | |

| Record name | Dihydroabietylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85674 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[1-(4-Methoxyphenyl)-1-methylethyl]phenol](/img/structure/B1213772.png)

![1-[[2-(2-{2-[(2-Benzyl-4-phenyl-butyryl)-methyl-amino]-3-methyl-butyrylamino}-3,3-dimethyl-butyrylamino)-4-oxo-4-pyrrolidin-1-yl-butyrylamino]-(1-ethyl-2,2-dimethyl-propylcarbamoyl)-methyl]-cyclopentanecarboxylic acid](/img/structure/B1213774.png)

![(3S,5S,8R,9S,10S,13S,14S,17S)-10,13-dimethylspiro[1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,2'-oxirane]-17-ol](/img/structure/B1213784.png)